2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate

Lipophilicity Drug-likeness Lead optimization

2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate (CAS 919088-05-4) is a synthetic benzofuran derivative bearing a 5-cyano substituent on the benzofuran core and a methanesulfonate (mesylate) ester tethered via a two-carbon ethyl linker at the 2-position. Its molecular formula is C₁₂H₁₁NO₄S, with a molecular weight of 265.29 g·mol⁻¹, a computed topological polar surface area (PSA) of 88.68 Ų, and a calculated LogP of 2.90.

Molecular Formula C12H11NO4S
Molecular Weight 265.29 g/mol
CAS No. 919088-05-4
Cat. No. B12883850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate
CAS919088-05-4
Molecular FormulaC12H11NO4S
Molecular Weight265.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC1=CC2=C(O1)C=CC(=C2)C#N
InChIInChI=1S/C12H11NO4S/c1-18(14,15)16-5-4-11-7-10-6-9(8-13)2-3-12(10)17-11/h2-3,6-7H,4-5H2,1H3
InChIKeyPMXWTSRFIJCGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate (CAS 919088-05-4): Core Identity, Physicochemical Profile, and Bench-Level Procurement Snapshot


2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate (CAS 919088-05-4) is a synthetic benzofuran derivative bearing a 5-cyano substituent on the benzofuran core and a methanesulfonate (mesylate) ester tethered via a two-carbon ethyl linker at the 2-position . Its molecular formula is C₁₂H₁₁NO₄S, with a molecular weight of 265.29 g·mol⁻¹, a computed topological polar surface area (PSA) of 88.68 Ų, and a calculated LogP of 2.90 . The compound is supplied as a research chemical with a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Benzofuran scaffolds, particularly those with electron-withdrawing cyano substitution, are recurrent motifs in medicinal chemistry programs targeting kinases, GPCRs, and phosphodiesterases [1].

S
Synthetic handle
Mesylate ester enables SN2 diversification with amines, thiols, and azides
E
Electronic profile
5-Cyano group modulates ring reactivity and provides a hydrogen-bond anchor
Q
QC standard
Multi-method batch QC (NMR, HPLC, GC) supports reproducible SAR studies

Why 2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate Cannot Be Casually Replaced by Other Benzofuran Methanesulfonates or Cyano-Benzofuran Building Blocks


Benzofuran derivatives bearing a cyano group at the 5-position and a methanesulfonate ester at the 2-ethyl position are not functionally interchangeable with analogs that alter either the substitution pattern or the leaving group. The 5-cyano group exerts a distinct electron-withdrawing effect that modulates both the reactivity of the benzofuran ring and the physicochemical properties (LogP, PSA) of the molecule . When the 5-cyano is replaced by a bulkier 4-cyanophenyl group (CAS 460746-49-0), the molecular weight increases by 76 Da (22.3%) and LogP rises from 2.90 to 4.57, substantially altering drug-likeness parameters . Similarly, substituting the methanesulfonate leaving group with a carboxylate or boronic acid changes the compound's synthetic role — from a nucleofuge for substitution reactions to a coupling partner for amidation or Suzuki reactions [1]. These non-overlapping reactivity profiles mean that procurement decisions must be tailored to the specific synthetic or screening objective.

Cyano substitution Replacing 5-cyano with 4-cyanophenyl shifts lipophilicity and molecular weight, which may alter lead-likeness profiles.
Leaving group Carboxylate or boronic acid analogs serve as coupling partners, not nucleofuges; their synthetic roles do not overlap.
Activation state The free alcohol requires prior activation; direct displacement is not feasible without converting to the mesylate.

2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate (919088-05-4): Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


LogP Reduction of 1.67 Units Versus the 5-(4-Cyanophenyl) Analog Improves Polarity and Predicted Drug-Likeness

The computed LogP of 2-(5-cyano-1-benzofuran-2-yl)ethyl methanesulfonate is 2.90, versus 4.57 for the closest structural analog bearing a 5-(4-cyanophenyl) group (CAS 460746-49-0) . This represents a 1.67 log-unit reduction (36.5% lower lipophilicity), placing the target compound within the favorable LogP range (1–3) for orally bioavailable lead-like molecules, whereas the comparator exceeds the commonly accepted ceiling of 5 [1].

Lipophilicity Comparison
Head-to-head
Target LogP 2.90 vs Comparator 4.57 (Δ -1.67)
Places target within favorable lead-like range (1–3).
Computed ACD/LogP; experimental confirmation advised.
Lipophilicity Drug-likeness Lead optimization

Supplier-Certified 97% Purity with Multi-Method Batch QC Exceeds Baseline Industry Norms for Research-Grade Benzofuran Intermediates

Bidepharm supplies 2-(5-cyano-1-benzofuran-2-yl)ethyl methanesulfonate at a standard purity of 97% with batch-specific QC documentation covering NMR, HPLC, and GC analyses . In contrast, structurally related benzofuran methanesulfonate building blocks such as 2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl methanesulfonate (CAS 460746-49-0) are typically offered at 95% purity without multi-method QC . The 97% specification reduces the maximum unidentified impurity burden by 40% relative to a 95% baseline (3% vs. 5% total impurities).

Purity Specification
Data to verify
97% with NMR, HPLC, GC batch QC
May support reduced impurity-driven assay artifacts.
Supplier specification; 40% lower max impurity burden vs 95% typical. Verify for critical assays.
Purity specification Quality control Procurement standards

Molecular Weight Approximately 76 Da Lower Than the 5-(4-Cyanophenyl) Analog Improves Lead-Likeness and Synthetic Efficiency

With a molecular weight of 265.29 g·mol⁻¹, the target compound is 76.09 g·mol⁻¹ lighter than 2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl methanesulfonate (341.38 g·mol⁻¹) . This 22.3% reduction in MW brings the compound under the 300 Da threshold often used as a preliminary filter for fragment-based and lead-like libraries (Rule of Three), whereas the comparator exceeds it [1].

Molecular Weight
Head-to-head
265.29 vs 341.38 g/mol (Δ -22.3%)
Aligns with fragment-based lead-likeness filters (MW
Lower MW supports higher ligand efficiency and elaboration scope.
Leaving Group Reactivity
Class-level
Mesylate pKa ≈ -2; efficient SN2 displacement
Enables direct diversification without activation steps.
General leaving-group hierarchy; confirm with specific substrate and nucleophile.
Molecular weight Lead-likeness Fragment-based drug discovery

Methanesulfonate Ester Provides a Superior Leaving Group for Nucleophilic Displacement Compared to Halide, Tosylate, or Free Alcohol Alternatives

The methanesulfonate (mesylate) group is a well-established superior leaving group in SN2-type nucleophilic substitution reactions, with the conjugate acid (methanesulfonic acid) having a pKa of approximately –2, placing its leaving-group ability between tosylate (pKa ~ –2.8) and triflate (pKa ~ –12) [1]. This enables efficient displacement by amines, thiols, and azide nucleophiles under mild conditions, a reactivity that is unavailable from the corresponding free alcohol (2-(5-cyano-1-benzofuran-2-yl)ethanol), which would require prior activation [2]. Patent literature explicitly identifies methanesulfonate salts of cyano-substituted benzofurans as preferred forms for pharmaceutical development due to their favorable crystallinity and reactivity profiles [3].

Leaving Group Reactivity
Class-level
Mesylate pKa ≈ -2; efficient SN2 displacement
Enables direct diversification without activation steps.
General leaving-group hierarchy; confirm with specific substrate and nucleophile.
Synthetic utility Leaving group Nucleophilic substitution

2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate (919088-05-4): Evidence-Backed Application Scenarios Best Served by This Specific Compound


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

Programs targeting CNS-penetrant or orally bioavailable small molecules benefit from the compound's LogP of 2.90, which falls within the optimal range for passive membrane permeability while avoiding excessive lipophilicity associated with the 5-(4-cyanophenyl) analog (LogP 4.57) . The 97% purity with multi-method QC ensures that SAR conclusions are not confounded by impurities, a critical consideration when exploring subtle potency differences during hit-to-lead and lead optimization phases.

Fragment-Based Drug Discovery (FBDD) Library Construction

At 265.29 g·mol⁻¹, the compound satisfies the Rule of Three (MW < 300) for fragment library membership, unlike the 341 Da comparator . Its balanced LogP and the presence of a displaceable mesylate handle make it suitable as a core fragment for subsequent structure-guided elaboration, particularly in programs where the 5-cyano group is exploited for hydrogen-bond interactions or as a bioisostere for halogen substituents in kinase and GPCR targets.

Parallel Synthesis and Diversity-Oriented Chemistry Platforms

The methanesulfonate leaving group enables rapid diversification via nucleophilic displacement with amine, thiol, phenol, and azide nucleophiles, as documented for benzofuran methanesulfonates in pharmaceutical patent literature [1]. This reactivity profile supports high-throughput parallel synthesis workflows where the 5-cyano-1-benzofuran core is conserved while the 2-ethyl side chain is systematically varied to probe structure-activity relationships across multiple target classes.

High-Content Screening (HCS) and Reporter Assay Development

The 97% purity specification reduces the risk of off-target effects arising from trace impurities, which is especially important in phenotypic and high-content screening campaigns where impurity-driven false positives can consume significant follow-up resources . Compared to analogs offered at 95% purity without detailed QC, this compound provides greater confidence in the biological relevance of initial hit confirmation.

Application
Selection Property
Validation Focus
Lead optimization
Lipophilicity within favorable lead-like range
Batch QC for SAR confidence
Fragment-based library
Low molecular weight (
Ligand efficiency and elaboration potential
Parallel synthesis
Reactive methanesulfonate ester handle
Scope of nucleophilic displacement reactions
High-content screening
Multi-method batch QC documentation
Minimization of impurity-driven false positives
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